molecular formula C21H21FN4O3S2 B11255030 4-fluoro-N-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-2-methylbenzenesulfonamide

4-fluoro-N-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-2-methylbenzenesulfonamide

Cat. No.: B11255030
M. Wt: 460.5 g/mol
InChI Key: QWCOEOXXGJDKCR-UHFFFAOYSA-N
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Description

4-FLUORO-N-{2-[2-(4-METHOXYPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}-2-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of triazolothiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine, methoxy, and sulfonamide groups in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 4-FLUORO-N-{2-[2-(4-METHOXYPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}-2-METHYLBENZENE-1-SULFONAMIDE involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve high yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-FLUORO-N-{2-[2-(4-METHOXYPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}-2-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to its potential anticancer effects. The compound may also interfere with microbial cell wall synthesis, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Similar compounds include other triazolothiazole derivatives, such as:

4-FLUORO-N-{2-[2-(4-METHOXYPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}-2-METHYLBENZENE-1-SULFONAMIDE stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H21FN4O3S2

Molecular Weight

460.5 g/mol

IUPAC Name

4-fluoro-N-[2-[2-(4-methoxyphenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]-2-methylbenzenesulfonamide

InChI

InChI=1S/C21H21FN4O3S2/c1-13-12-16(22)6-9-19(13)31(27,28)23-11-10-18-14(2)26-21(30-18)24-20(25-26)15-4-7-17(29-3)8-5-15/h4-9,12,23H,10-11H2,1-3H3

InChI Key

QWCOEOXXGJDKCR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCCC2=C(N3C(=NC(=N3)C4=CC=C(C=C4)OC)S2)C

Origin of Product

United States

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